molecular formula C10H17LiN2O4 B2534115 Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate CAS No. 2411238-02-1

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate

Cat. No.: B2534115
CAS No.: 2411238-02-1
M. Wt: 236.2
InChI Key: VYJRJQFRTSBVNA-UHFFFAOYSA-N
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Description

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate (CAS: 2344679-50-9) is a lithium salt featuring an azetidine (4-membered nitrogen-containing ring) core substituted at the 3-position with a tert-butoxycarbonylamino (Boc) group. The acetate moiety is linked to the azetidine’s 1-position, forming a zwitterionic structure stabilized by the lithium counterion. Its molecular formula is C₁₁H₁₉LiN₂O₄, with a molecular weight of 250.2 g/mol .

The Boc group serves as a protective moiety for the amino group, enhancing stability during synthesis and handling. The azetidine ring contributes to conformational rigidity, which may influence binding interactions in biological or catalytic applications. The lithium ion likely improves solubility in polar solvents, a characteristic critical for pharmaceutical formulations or ionic reaction systems.

Properties

IUPAC Name

lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4.Li/c1-10(2,3)16-9(15)11-7-4-12(5-7)6-8(13)14;/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOJHXBYBWYWHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC1CN(C1)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate typically involves the reaction of 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), and the reaction is often conducted at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a suitable solvent like acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of lithium derivatives. For instance, compounds similar to lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate have been synthesized and tested for their antiproliferative effects against various cancer cell lines.

Case Study:
A series of compounds derived from lithium acetate were evaluated for their activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Among 25 screened derivatives, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant anticancer potential .

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-75.3
Compound CHCT-1167.52

Neuroprotective Effects

Lithium compounds are known for their neuroprotective effects, particularly in the treatment of bipolar disorder and depression. Research indicates that lithium can stabilize mood and has neuroprotective properties that may be beneficial in neurodegenerative diseases.

Research Insights:
Studies have shown that lithium administration can lead to increased levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth. This suggests potential applications in treating conditions like Alzheimer’s disease .

Catalysis

Lithium compounds have been investigated for their catalytic properties in organic synthesis. The unique structure of this compound allows it to function effectively as a catalyst in various reactions.

Example Application:
In a study focused on phase-transfer catalysis, lithium derivatives were used to enhance reaction rates and selectivity in the synthesis of complex organic molecules. This application showcases the versatility of lithium compounds beyond traditional medicinal uses .

Summary of Findings

The diverse applications of this compound highlight its significance in both medicinal chemistry and material science:

  • Anticancer Activity: Demonstrated potential against various cancer cell lines with promising IC50 values.
  • Neuroprotective Effects: Beneficial in mood stabilization and neurodegenerative diseases.
  • Catalytic Properties: Effective as a catalyst in organic synthesis, enhancing reaction efficiency.

Mechanism of Action

The mechanism of action of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues are categorized based on shared features: azetidine rings, Boc-protected amino groups, or lithium carboxylate salts. Below is a comparative analysis:

Table 1: Key Properties of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate and Analogues

Compound Name Core Structure Functional Groups Molecular Formula Key Applications/Properties Reference
This compound Azetidine Boc, Acetate, Lithium C₁₁H₁₉LiN₂O₄ Potential ionic solvent, synthetic intermediate
Lithium;2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate Pyridine Boc, Sulfinate, Lithium C₁₀H₁₂LiN₂O₄S Chelating agent, solubility enhancer
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thioether Thietane, Ethyl ester C₁₃H₁₇N₃O₃S₂ Antimicrobial activity (hypothesized)
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Linear pentanoic acid Boc, Hydroxyl, Carboxylic acid C₁₀H₁₉NO₅ Peptide synthesis intermediate
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Azetidine-morpholine Azetidine, Quinoline, TLR antagonist C₂₈H₃₀N₈O TLR7-9 antagonist for SLE treatment

Detailed Analysis

Azetidine vs. Pyridine/Thietane Rings

  • The azetidine ring in the target compound introduces high ring strain compared to 6-membered pyridine (in ) or 3-membered thietane (in ). This strain may enhance reactivity in nucleophilic substitution or ring-opening reactions .
  • The pyridine-based analogue () exhibits aromatic stabilization, reducing reactivity but improving thermal stability.

Boc-Protected Amino Groups

  • The Boc group is a common feature in , and the target compound. It provides pH-sensitive protection , enabling deprotection under acidic conditions. However, in , the Boc group is part of a linear carboxylic acid, limiting conformational rigidity compared to the azetidine-based structure .

Lithium Counterion vs. Ethyl Ester/Acid Forms

  • The lithium salt () likely has higher aqueous solubility than the ethyl ester in or the carboxylic acid in . This makes it preferable for applications requiring ionic conductivity or rapid dissolution.
  • The ethyl ester in may enhance lipid solubility, favoring membrane permeability in biological systems.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed amination (as in ) for azetidine functionalization, followed by Boc protection and lithium salt formation.
  • Stability : The Boc group and lithium ion may confer superior stability compared to analogues like , which lacks a stabilizing ring system.
  • Applications: Potential uses include ionic liquids (due to lithium’s conductivity), ligands in catalysis (leveraging azetidine’s rigidity), or intermediates for TLR-targeting drugs (as in ).

Biological Activity

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate, a lithium salt derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of lithium-based compounds that have been studied for various therapeutic applications, particularly in psychiatry and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉LiN₂O₄
  • Molecular Weight : 250.2 g/mol
  • CAS Number : 139022696

Lithium compounds are primarily known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inositol Monophosphatase : Lithium is known to inhibit inositol monophosphatase, which plays a critical role in the phosphoinositide signaling pathway. This inhibition can lead to decreased levels of inositol and affect neurotransmitter signaling, particularly serotonin and norepinephrine pathways .
  • Modulation of Neurotransmitter Release : Lithium has been shown to affect the release of various neurotransmitters, enhancing serotonin and norepinephrine levels while inhibiting dopamine release in certain contexts .
  • Neuroprotective Effects : Some studies suggest that lithium may exert neuroprotective effects through the activation of signaling pathways that promote cell survival and reduce apoptosis .

1. Psychiatric Disorders

Lithium is widely recognized for its efficacy in treating bipolar disorder and major depressive disorder. The specific compound under review may share similar properties due to its structural analogies with established lithium salts.

2. Thyroid Function

Lithium has been associated with thyroid dysfunctions, including hypothyroidism and hyperthyroidism. A retrospective study involving 14 patients indicated a significant association between long-term lithium therapy and the development of thyrotoxicosis, suggesting that monitoring thyroid function is crucial during treatment .

Case Study 1: Lithium-Induced Thyrotoxicosis

A study reported on 14 patients who developed thyrotoxicosis while on lithium therapy. The findings highlighted that the incidence was more than three times greater than expected based on local incidence rates. Treatment involved antithyroid medications, with some patients requiring radioactive iodine therapy .

Case Study 2: Neuroprotection in Neurodegenerative Diseases

Research has indicated that lithium may provide neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that lithium could reduce amyloid-beta toxicity and promote neuronal survival through its action on signaling pathways related to cell survival .

Table 1: Summary of Biological Activities

ActivityMechanismReference
Mood StabilizationInhibition of inositol monophosphatase
NeuroprotectionActivation of cell survival pathways
Thyroid DysfunctionInduction of hypothyroidism/hyperthyroidism

Table 2: Case Studies Overview

Study FocusFindingsReference
ThyrotoxicosisIncreased incidence during lithium treatment
Neurodegenerative DiseasesReduction in amyloid-beta toxicity

Q & A

Q. What are the recommended synthetic routes for Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Azetidine functionalization : Introduce the tert-butyloxycarbonyl (Boc) protecting group to the azetidine nitrogen via carbamate formation using di-tert-butyl dicarbonate [(Boc)₂O] under anhydrous conditions (e.g., DCM, 0°C to room temperature) .
  • Acetate coupling : React the Boc-protected azetidine with a bromoacetate derivative (e.g., ethyl bromoacetate) in the presence of a base (e.g., K₂CO₃) to form the ester intermediate. Subsequent saponification with LiOH yields the lithium salt .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity isolation.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this lithium complex?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the azetidine ring, Boc group, and acetate moiety. Lithium coordination can be inferred from shifts in carbonyl (170–175 ppm) and amine protons .
  • X-ray diffraction (XRD) : Single-crystal XRD (e.g., using Mo-Kα radiation) resolves the coordination geometry. Refinement software (e.g., SHELX) can model Li⁺ interactions with the acetate oxygen and azetidine nitrogen .
  • FT-IR spectroscopy : Confirm carbamate (C=O stretch ~1680 cm⁻¹) and carboxylate (asymmetric stretch ~1570 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the lithium coordination environment?

  • Computational setup : Use the Vienna Ab Initio Simulation Package (VASP) with projector-augmented wave (PAW) pseudopotentials to model Li⁺ interactions . Optimize the exchange-correlation functional (e.g., PBE-GGA) for accurate electronic structure prediction .
  • Key analyses :
  • Charge density distribution to identify Li⁺ binding sites.
  • Electron localization function (ELF) maps to assess covalent/ionic character in Li-O/N bonds .
  • Molecular dynamics (MD) simulations (NVT ensemble, 300 K) to study solvation effects in polar solvents .

Q. What electrochemical characterization methods are suitable for evaluating its performance in lithium-ion conduction?

  • Impedance spectroscopy : Measure ionic conductivity (σ) via AC impedance (frequency range: 1 Hz–1 MHz) in a symmetric Li|electrolyte|Li cell. Calculate σ using the bulk resistance (R₆) from Nyquist plots .
  • Cyclic voltammetry : Assess electrochemical stability window (vs. Li/Li⁺) at scan rates of 0.1–1 mV/s. A stable window >4.5 V indicates compatibility with high-voltage cathodes .
  • Transference number (t⁺) : Use the Bruce-Vincent method with DC polarization to determine Li⁺ contribution to total conductivity .

Q. How to resolve discrepancies between computational predictions and experimental observations in its ionic conductivity?

  • Hybrid DFT-MD approaches : Combine DFT-calculated Li⁺ migration barriers with MD simulations of ion diffusion pathways to identify kinetic limitations .
  • Experimental validation :
  • Neutron diffraction to refine Li⁺ occupancy in the crystal lattice.
  • Pulsed-field gradient (PFG) NMR to measure Li⁺ self-diffusion coefficients .
    • Error analysis : Compare GGA predictions with higher-level methods (e.g., meta-GGA or hybrid functionals) to address over/underestimation of Li⁺ mobility .

Methodological Notes

  • Avoid commercial databases (e.g., BenchChem) in favor of peer-reviewed crystallographic data (e.g., CCDC) .
  • For reproducibility, report computational parameters (k-point mesh, energy cutoff) and experimental conditions (temperature, humidity) in detail .

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